Cas no 1630906-70-5 (trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride)
trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- trans-3-(p-Tolyloxy)cyclobutan-1-amine hydrochloride
- trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride
- SY270925
- AKOS025289907
- SCHEMBL23924168
- AS-52230
- MFCD28166328
- 1630906-70-5
- CS-0049641
- cyclobutanamine, 3-(4-methylphenoxy)-, hydrochloride (1:1), trans-
- Cyclobutanamine, 3-(4-methylphenoxy)-, HCl (1:1), trans-
- 3-(p-Tolyloxy)cyclobutan-1-amine hydrochloride
- 3-(4-methylphenoxy)cyclobutan-1-amine;hydrochloride
- P14611
- trans-3-(4-methylphenoxy)cyclobutanamine HCl
- Rel-(1s,3s)-3-(p-tolyloxy)cyclobutan-1-amine hydrochloride
- SB21782
- SCHEMBL23924167
- trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride
- trans-3-(4-Methylphenoxy)-cyclobutanamine HCl (1:1)
-
- MDL: MFCD28166328
- Inchi: 1S/C11H15NO.ClH/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11;/h2-5,9,11H,6-7,12H2,1H3;1H
- InChI Key: LVLXNRNVKRDSTK-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC(C)=CC=1)C1CC(C1)N
Computed Properties
- Exact Mass: 213.0920418g/mol
- Monoisotopic Mass: 213.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139063-1g |
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride |
1630906-70-5 | 95% | 1g |
603.58 USD | 2021-06-16 | |
| Chemenu | CM107254-1g |
trans-3-(p-tolyloxy)cyclobutan-1-amine hydrochloride |
1630906-70-5 | 95+% | 1g |
$253 | 2021-08-06 | |
| Chemenu | CM107254-5g |
trans-3-(p-tolyloxy)cyclobutan-1-amine hydrochloride |
1630906-70-5 | 95+% | 5g |
$748 | 2021-08-06 | |
| Chemenu | CM107254-10g |
trans-3-(p-tolyloxy)cyclobutan-1-amine hydrochloride |
1630906-70-5 | 95+% | 10g |
$1133 | 2021-08-06 | |
| ChemScence | CS-0049641-1g |
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride |
1630906-70-5 | 1g |
$1000.0 | 2022-04-27 | ||
| ChemScence | CS-0049641-5g |
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride |
1630906-70-5 | 5g |
$1625.0 | 2022-04-27 | ||
| Chemenu | CM107254-1g |
trans-3-(p-tolyloxy)cyclobutan-1-amine hydrochloride |
1630906-70-5 | 95%+ | 1g |
$268 | 2023-03-07 | |
| Chemenu | CM107254-5g |
trans-3-(p-tolyloxy)cyclobutan-1-amine hydrochloride |
1630906-70-5 | 95%+ | 5g |
$791 | 2023-03-07 | |
| Chemenu | CM107254-10g |
trans-3-(p-tolyloxy)cyclobutan-1-amine hydrochloride |
1630906-70-5 | 95%+ | 10g |
$1199 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0347-100mg |
trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride |
1630906-70-5 | 97% | 100mg |
¥429.0 | 2024-04-23 |
trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride Suppliers
trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride
Professional Introduction to trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride (CAS No. 1630906-70-5)
trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride, with the CAS number 1630906-70-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of interest for scientists exploring novel therapeutic agents.
The structure of trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride features a cyclobutane ring substituted with an amine group and a phenoxy moiety linked to a methylphenyl group. This unique arrangement contributes to its distinct chemical properties and reactivity, which are being studied for various applications in medicinal chemistry.
In recent years, there has been a growing interest in developing new compounds that can interact with biological targets in innovative ways. The cyclobutane scaffold, in particular, has shown promise in enhancing the metabolic stability and bioavailability of drug candidates. The presence of the 4-methylphenoxy group further adds to the compound's complexity, potentially influencing its interactions with biological receptors and enzymes.
Current research in the field of pharmaceutical chemistry has highlighted the importance of understanding the structural determinants of biological activity. The amine hydrochloride form of this compound is particularly relevant, as it provides a stable and soluble salt form that is easier to handle in laboratory settings. This has facilitated its use in various biochemical assays and high-throughput screening campaigns.
The potential applications of trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride extend to several areas of medical research. One notable area is the exploration of its effects on enzymatic pathways and receptor binding. Studies have suggested that compounds with similar structural motifs may exhibit inhibitory or modulatory effects on key enzymes involved in disease pathways.
Moreover, the< strong>methylphenyl group in the molecule could play a crucial role in determining its pharmacokinetic properties. This aspect is particularly important for drug design, as it can influence factors such as absorption, distribution, metabolism, and excretion (ADME). Researchers are actively investigating how modifications to this part of the structure can optimize these properties for better therapeutic outcomes.
The hydrochloride salt form of this compound also offers advantages in terms of solubility and stability. These characteristics are essential for formulating drug products that can be administered effectively. The improved solubility enhances the compound's bioavailability, while stability ensures that it remains effective throughout its shelf life.
In the context of drug discovery, trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride represents an example of how structural diversity can lead to novel biological activities. The combination of different functional groups and spatial arrangements makes it a versatile candidate for further exploration. Researchers are leveraging computational methods and experimental techniques to uncover its potential as a lead compound for new therapies.
The cyclobutane ring itself is a feature that has been increasingly studied for its potential therapeutic benefits. Its rigid structure can mimic natural biological motifs, allowing it to fit into binding pockets with high specificity. This property makes it particularly useful for designing molecules that can interact selectively with target proteins or enzymes.
The< strong>4-methylphenoxy group adds another layer of complexity to the molecule's behavior. This moiety can engage in various types of interactions, including hydrogen bonding and hydrophobic interactions, with biological targets. These interactions are critical for determining the compound's efficacy and selectivity.
Ongoing studies are also exploring the synthetic pathways used to produce< strong>trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride. Efficient and scalable synthesis methods are essential for moving promising candidates into clinical development. Researchers are focusing on optimizing reaction conditions to improve yield and purity while minimizing byproduct formation.
The hydrochloride form provides an additional advantage in terms of handling and formulation flexibility. It allows for easy dissolution in aqueous solutions, which is beneficial for both preclinical studies and potential future clinical trials. This solubility profile also facilitates dosing adjustments based on individual patient needs.
In summary, trans-3-(4-methylphenoxy)cyclobutan-1-amine hydrochloride (CAS No. 1630906-70-5) is a compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new applications and synthetic strategies, this molecule is poised to play a role in the development of next-generation pharmaceuticals.
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